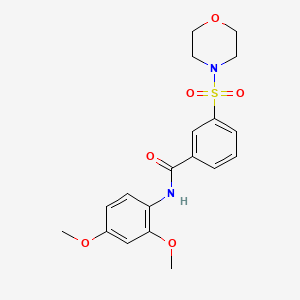N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
CAS No.: 887890-28-0
Cat. No.: VC5119010
Molecular Formula: C19H22N2O6S
Molecular Weight: 406.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 887890-28-0 |
|---|---|
| Molecular Formula | C19H22N2O6S |
| Molecular Weight | 406.45 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
| Standard InChI Key | PFWJQQMGXCQXKG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |
Introduction
N-(2,4-Dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound belonging to the sulfonamide class. These compounds are widely studied due to their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors. This article provides a detailed overview of the compound's structure, synthesis, physicochemical properties, and potential applications.
Synthesis
The synthesis of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves:
-
Preparation of Sulfonamide Intermediate: The reaction of 3-chlorobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine).
-
Amidation Reaction: Coupling the sulfonamide intermediate with 2,4-dimethoxyaniline under amide bond-forming conditions using coupling agents like EDCI or DCC.
-
Purification: Recrystallization or chromatographic techniques to isolate the pure compound.
Applications and Biological Significance
4.1 Enzyme Inhibition
Sulfonamides are known for their inhibitory activity against carbonic anhydrase and other enzymes. The morpholine ring enhances solubility and binding affinity to biological targets.
4.2 Anticancer Potential
Compounds with similar structures have demonstrated cytotoxic activity against cancer cell lines by interfering with key signaling pathways.
4.3 Anti-inflammatory Activity
The sulfonamide moiety is often associated with anti-inflammatory properties due to its ability to inhibit cyclooxygenase enzymes.
Analytical Characterization
To confirm the structure and purity of N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide, various analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: Provides information on the hydrogen environment.
-
13C NMR: Confirms the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Identifies the molecular ion peak corresponding to the molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Key peaks include:
-
Amide C=O stretch (~1650 cm⁻¹).
-
Sulfonamide S=O stretch (~1150–1350 cm⁻¹).
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Ensures compound purity (>98%).
-
Potential Research Directions
Given its structural features, N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide offers opportunities for further exploration:
-
Drug Development: Optimization for enhanced bioavailability and target specificity.
-
Molecular Docking Studies: To predict binding affinities with biological targets.
-
Pharmacokinetics and Toxicology: Evaluation in preclinical models to assess safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume